REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH:10]=O.CN.CC(O)=O.[BH3-][C:19]#[N:20].[Na+]>CO>[CH3:19][NH:20][CH2:10][C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC2=C1C=CC=C2)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0.86 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 18 h at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated under vacuum
|
Type
|
WASH
|
Details
|
the solution was washed with 1 N NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (5% (5% NH4OH in MeOH)/CHCl3)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCC=1OC2=C(C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |